(R)-DTB-SpiroPAP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

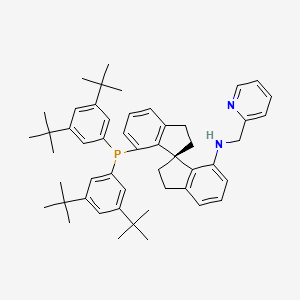

®-DTB-SpiroPAP, also known as ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral ligand widely used in asymmetric synthesis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic chemistry.

Aplicaciones Científicas De Investigación

®-DTB-SpiroPAP has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.

Industry: ®-DTB-SpiroPAP is used in the production of fine chemicals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-DTB-SpiroPAP typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the binaphthyl backbone.

Phosphination: The binaphthyl backbone is then phosphinated using diphenylphosphine.

Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-DTB-SpiroPAP involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Preparation: Large quantities of the binaphthyl backbone are prepared.

Automated Phosphination: Automated systems are used for the phosphination step to ensure consistency.

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the chiral resolution and purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-DTB-SpiroPAP undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydride.

Major Products

Oxidation: Phosphine oxides.

Reduction: Regenerated phosphines.

Substitution: Various substituted phosphines depending on the substituent used.

Mecanismo De Acción

The mechanism of action of ®-DTB-SpiroPAP involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that facilitates the enantioselective transformation of substrates. The molecular targets include various metal catalysts, and the pathways involved are primarily related to asymmetric induction and catalysis.

Comparación Con Compuestos Similares

Similar Compounds

(S)-DTB-SpiroPAP: The enantiomer of ®-DTB-SpiroPAP, used in similar applications but with opposite chirality.

BINAP: Another widely used chiral ligand with a similar binaphthyl backbone.

DIPAMP: A chiral ligand with a different backbone but similar applications in asymmetric synthesis.

Uniqueness

®-DTB-SpiroPAP is unique due to its high enantioselectivity and efficiency in catalytic reactions. Compared to BINAP and DIPAMP, ®-DTB-SpiroPAP offers better performance in certain reactions, making it a preferred choice for specific applications.

Actividad Biológica

(R)-DTB-SpiroPAP is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound is characterized by its spirocyclic structure, which contributes to its biological activity. The compound's chirality plays a crucial role in its interaction with biological targets, influencing its efficacy and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an agonist or antagonist depending on the target site, affecting various signaling pathways.

- Receptor Interaction : this compound has shown affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmission, potentially leading to effects on mood and behavior.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as obesity and diabetes.

Pharmacological Effects

The pharmacological profile of this compound includes a range of effects:

- CNS Activity : Animal studies have demonstrated that this compound exhibits anxiolytic and antidepressant-like effects, suggesting potential use in treating anxiety and mood disorders.

- Anti-inflammatory Properties : In vitro studies indicate that this compound may reduce inflammatory markers, pointing towards its potential in managing inflammatory diseases.

- Antitumor Activity : Some research has suggested cytotoxic effects against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anxiety Models : A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to controls. The compound was administered at varying doses, showing dose-dependent effects on behavior.

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis in a subset of cells, with mechanisms involving mitochondrial dysfunction and caspase activation.

- Inflammation Models : Research on lipopolysaccharide-induced inflammation in mice showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Data Tables

Propiedades

IUPAC Name |

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSJGBGNHNBSQ-NLXJDERGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H63N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.